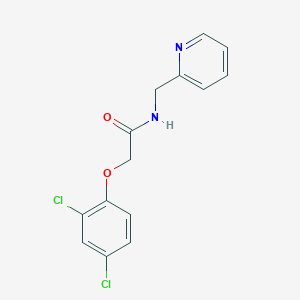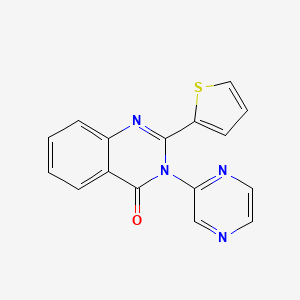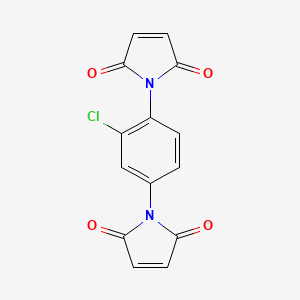
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide, also known as DPAF, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DPAF is a member of the fluorene family and has been found to possess potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is not fully understood. However, it has been proposed that 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. Additionally, 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to induce apoptosis in cancer cells, leading to their death. Furthermore, 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to possess significant anti-inflammatory activity, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has several advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to possess significant anti-inflammatory activity, making it a potential treatment for inflammatory diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Additionally, further research is needed to determine the potential applications of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide in other fields such as material science. Furthermore, research is needed to determine the potential side effects of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide and its safety for use in humans.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide involves the reaction of 9H-fluorene-2-carboxylic acid with 3,4-dimethylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting acid chloride is then reacted with N,N-dimethylacetamide to yield 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to possess significant anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-15-7-9-20(11-16(15)2)26-14-23(25)24-19-8-10-22-18(13-19)12-17-5-3-4-6-21(17)22/h3-11,13H,12,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCUCYAOBVZITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)

![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)


![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)


![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)
![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)

![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)

![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)